
4-(Bromomethyl)-5-methylthiazole hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-5-methylthiazole hydrobromide is an organic compound with the molecular formula C5H7Br2NS It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-5-methylthiazole hydrobromide typically involves the bromination of 5-methylthiazole. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions. The reaction proceeds as follows:
- Dissolve 5-methylthiazole in a suitable solvent such as dichloromethane.
- Add N-bromosuccinimide and a catalytic amount of AIBN.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods
For large-scale industrial production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of safer and more sustainable brominating agents, such as electrochemically generated bromine, can also be employed to minimize waste and reduce environmental impact .
化学反応の分析
Types of Reactions
4-(Bromomethyl)-5-methylthiazole hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new thiazole derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methylthiazole.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of thiazole derivatives with various functional groups.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of 5-methylthiazole.
科学的研究の応用
4-(Bromomethyl)-5-methylthiazole hydrobromide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form bioactive thiazole compounds.
Biological Studies: Investigated for its antimicrobial and antifungal properties.
Industrial Applications: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Bromomethyl)-5-methylthiazole hydrobromide involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to react with nucleophiles, forming covalent bonds with various biological targets. The thiazole ring can interact with enzymes and receptors, potentially modulating their activity and leading to biological effects .
類似化合物との比較
Similar Compounds
4-(Bromomethyl)pyridine hydrobromide: Similar in structure but contains a pyridine ring instead of a thiazole ring.
4-(Chloromethyl)pyridine hydrochloride: Contains a chloromethyl group instead of a bromomethyl group.
4-Bromopiperidine hydrobromide: Contains a piperidine ring instead of a thiazole ring.
Uniqueness
4-(Bromomethyl)-5-methylthiazole hydrobromide is unique due to the presence of both sulfur and nitrogen in the thiazole ring, which can impart distinct electronic and steric properties. This makes it a valuable building block in the synthesis of diverse thiazole derivatives with potential biological activity .
特性
分子式 |
C5H7Br2NS |
|---|---|
分子量 |
272.99 g/mol |
IUPAC名 |
4-(bromomethyl)-5-methyl-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C5H6BrNS.BrH/c1-4-5(2-6)7-3-8-4;/h3H,2H2,1H3;1H |
InChIキー |
JRCILGIEYJCANL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CS1)CBr.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


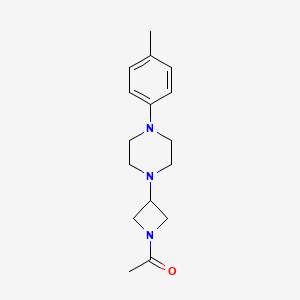

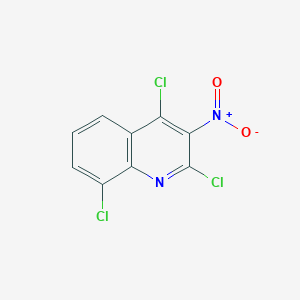

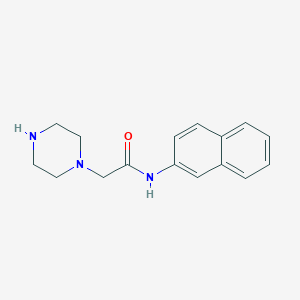
![3h-Spiro[2-benzofuran-1,9'-fluorene]](/img/structure/B11848735.png)
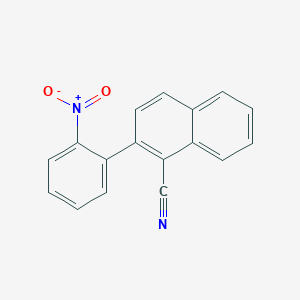


![Benzamide, N-[1-(1-naphthalenyl)ethyl]-](/img/structure/B11848752.png)
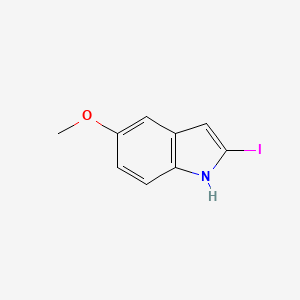

![3-Bromo-5-phenylimidazo[1,2-a]pyridine](/img/structure/B11848789.png)

